Polyoxyethylene sorbitan trioleate
Overview
Description
Polyoxyethylene sorbitan trioleate is a useful research compound. Its molecular formula is C14H13NO6S2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
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Mechanism of Action
Target of Action
Polyoxyethylene sorbitan trioleate, also known as Tween 85, is a non-ionic surfactant . It is primarily targeted at the interfaces between various phases in a multi-phase system, such as oil and water. It acts on these interfaces to reduce surface tension, thereby enhancing the stability of the system .
Mode of Action
The mode of action of this compound involves interaction with its targets to bring about changes in the system. It inhibits interfacial damage of the protein molecule that undergoes mechanical stress during shipping and handling . It also affects the formulation photostability . Furthermore, it undergoes autooxidation, cleavage at the ethylene oxide subunits, and hydrolysis of the fatty acid ester bond .
Biochemical Pathways
This compound affects several biochemical pathways. Autooxidation results in hydroperoxide formation, side-chain cleavage, and eventually the formation of short-chain acids such as formic acid . These changes could influence the stability of a biopharmaceutical product .
Pharmacokinetics
It is known that the compound is used in various pharmaceutical formulations, suggesting that it has suitable bioavailability .
Result of Action
The result of this compound’s action is multifaceted. It can enhance the stability of multi-phase systems, inhibit interfacial damage, and affect formulation photostability . It can also induce hemolysis, cytotoxicity to lo2 cells, and fatality in zebrafish .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to be biodegradable , suggesting that its action, efficacy, and stability can be affected by the presence of certain microorganisms in the environment . Furthermore, it is known to be a potential corrosion inhibitor for metals , indicating that its action can also be influenced by the presence of metal surfaces .
Biochemical Analysis
Biochemical Properties
Polyoxyethylene sorbitan trioleate provides various functional advantages in biochemical reactions, such as detergency, emulsification, and wetting . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. The nature of these interactions is primarily through the formation of hydrogen bonds and hydrophobic interactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression. For instance, it has been used in studies to deliver ammonium glycyrrhizinate for the treatment of inflammatory diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It can induce the highest hemolysis rate, highest cytotoxicity to LO2 cells .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It has specific melting ranges and can exist as a solid, liquid, a solidified melt, or a supercooled melt . It’s also noted for its stability and resistance to degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to be non-toxic at high doses, with an LD50 value of >36000 mg/kg in rats .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its solubility increases with the increase of EO number . It can interact with transporters or binding proteins, affecting its localization or accumulation within the cell.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLPBLTPXDOIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; [Sigma-Aldrich MSDS] | |
Record name | Polysorbate 85 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21556 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
18.09 [mmHg] | |
Record name | Polysorbate 85 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21556 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9005-70-3 | |
Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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